Erlotinib D6 -

Erlotinib D6

Catalog Number: EVT-1507144
CAS Number:
Molecular Formula: C22H17D6N3O4
Molecular Weight: 399.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CAS Number: 183321-74-6 (unlabeled)
Overview

Erlotinib D6, also known as Erlotinib-d6 Hydrochloride, is a deuterated derivative of Erlotinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is primarily employed in the treatment of non-small cell lung cancer and pancreatic cancer. The deuterated form is particularly valuable in scientific research for studying the pharmacokinetics and metabolic pathways of the parent compound due to its stable isotope labeling, which allows for precise tracking in biological systems.

Source and Classification

Erlotinib D6 is classified under the category of tyrosine kinase inhibitors, specifically targeting the EGFR. It is synthesized from various precursors through a series of chemical reactions that modify the original Erlotinib structure to incorporate deuterium atoms, enhancing its stability and making it suitable for detailed metabolic studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Erlotinib D6 Hydrochloride involves several critical steps:

  1. Starting Material: The synthesis begins with 6,7-dimethoxy-3,4-dihydro-quinazoline.
  2. Chlorination: The initial compound undergoes chlorination.
  3. Reaction with 3-Aminophenylacetylene: The chlorinated product reacts with 3-aminophenylacetylene.
  4. Demethylation: Methyl groups at positions 6 and 7 are removed.
  5. Introduction of Methoxyethyl Side Chain: Finally, a methoxyethyl side chain is introduced to yield Erlotinib Hydrochloride.

This method is characterized by mild reaction conditions, energy efficiency, and environmental friendliness, making it suitable for industrial production.

Molecular Structure Analysis

Structure and Data

Erlotinib D6 has a complex molecular structure that can be represented as follows:

  • Molecular Formula: C2222H2525ClN22O44
  • Molecular Weight: Approximately 397.90 g/mol
  • Structural Features: The compound includes a quinazoline core, methoxy groups, and an ethyl side chain that contribute to its biological activity.

The presence of deuterium isotopes allows for enhanced stability and tracking in metabolic studies .

Chemical Reactions Analysis

Reactions and Technical Details

Erlotinib D6 Hydrochloride can undergo various chemical transformations:

  • Oxidation: This may lead to the formation of N-oxide derivatives.
  • Reduction: Reduction reactions can convert the compound into amine derivatives.
  • Substitution: Common substitution reactions involve replacing hydrogen atoms with other functional groups such as halogens or alkyl groups.

Reagents commonly used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine .

Mechanism of Action

Erlotinib D6 exerts its pharmacological effects by inhibiting the intracellular phosphorylation of the EGFR tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation, migration, and survival. The compound binds reversibly to the ATP-binding site of EGFR, blocking its activity and leading to tumor growth suppression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and slightly soluble in water.

Chemical Properties

  • Stability: Enhanced due to deuteration.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range for similar compounds.

Relevant data from studies indicate that Erlotinib D6 maintains stability under various conditions, making it suitable for extensive research applications .

Applications

Erlotinib D6 has diverse applications in scientific research:

  • Pharmacokinetics Studies: Used to investigate the metabolic pathways and degradation products of Erlotinib.
  • Biological Research: Employed to explore the biological effects of EGFR inhibition across various cell lines.
  • Clinical Research: Aids in understanding the pharmacokinetics and pharmacodynamics of Erlotinib in clinical settings.
  • Drug Development: Utilized in developing new EGFR inhibitors and quality control processes for Erlotinib formulations .
Introduction to Erlotinib and D6 in Oncological Research

Erlotinib as a Tyrosine Kinase Inhibitor: Mechanisms and Clinical Relevance

Erlotinib (C₂₂H₂₃N₃O₄) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that competitively blocks adenosine triphosphate (ATP) binding at the kinase domain. This inhibition prevents autophosphorylation of EGFR tyrosine residues, disrupting downstream oncogenic signaling pathways (Ras/ERK1/2 and PI3K/AKT) critical for non-small cell lung cancer (NSCLC) progression [3] [10]. The drug exhibits selective potency against exon 19 deletions and exon 21 (L858R) EGFR mutations, achieving half-maximal inhibitory concentrations (IC₅₀) of 2 nM in purified enzyme assays [6] [10].

Clinical utility is well-established for EGFR-mutated NSCLC and pancreatic cancer, where erlotinib impedes tumor proliferation and metastasis. In NSCLC, it confers a 2-month overall survival advantage over placebo (6.7 vs. 4.7 months; HR 0.70) and enhances one-year survival rates by 9% (31% vs. 22%) [5] [10]. For pancreatic cancer, erlotinib combined with gemcitabine extends median survival to 6.24 months versus 5.91 months with gemcitabine alone (HR 0.82) [10]. However, therapeutic efficacy is frequently limited by acquired resistance mutations like T790M, which occurs in ~60% of NSCLC cases and sterically hinders erlotinib binding [2] [7].

Table 1: Key EGFR Mutations Targeted by Erlotinib in NSCLC

MutationLocationPrevalence in NSCLCImpact on Erlotinib Efficacy
Exon 19 DeletionEGFR Kinase Domain~45% of EGFR mutationsHigh sensitivity (first-line indication)
L858RExon 21~40% of EGFR mutationsHigh sensitivity (first-line indication)
T790MExon 20~60% of acquired resistanceInduces steric hindrance; confers resistance
C797SExon 20~26% of osimertinib resistanceTertiary resistance mechanism

Data synthesized from [3] [7] [10]

D6: Origins and Dual Contexts (Synthetic Compound vs. Isotopic Standard)

The designation "D6" encompasses two distinct entities in oncology research: a synthetic small-molecule therapeutic candidate and a deuterium-labeled isotopic standard of erlotinib.

Synthetic Compound D6 originates from the roots of Codonopsis pilosula (Dangshen), a traditional Chinese herb. Researchers isolated the natural precursor n-D6 (methyl (Z)-4-oxo-4-(9H-pyrido[3,4-b]indol-1-yl)but-2-enoate) and synthesized its analog D6 through tryptamine derivatization [2] [7]. This compound selectively inhibits NSCLC cells harboring T790M-EGFR mutations by disrupting HSP90-T790M-EGFR protein interactions. D6 binding promotes ubiquitin-dependent proteasomal degradation of resistant EGFR isoforms without impairing general HSP90 chaperone function, minimizing systemic toxicity [7]. In vitro, D6 demonstrates potent activity against L858R/T790M-EGFR mutants (IC₅₀ = 3.4 μM in NCI-H1975 cells), significantly surpassing effects on wild-type EGFR cells (IC₅₀ = 30.2 μM in A549 cells). Synergy with erlotinib or osimertinib enhances degradation of triple-mutant L858R/T790M/C797S EGFR, suggesting utility in overcoming multi-TKI resistance [2] [7].

Erlotinib-d6 (C₂₂H₁₈D₆ClN₃O₄; CAS 1189953-78-3) is a deuterium-labeled isotopologue where six hydrogen atoms are replaced with deuterium at the methoxyethoxy groups. It serves as an internal standard for mass spectrometry, improving quantification accuracy of erlotinib pharmacokinetics in biological matrices. The deuterium modification does not alter erlotinib’s biochemical activity but enhances metabolic stability during analytical procedures [1] [4] [8]. Its molecular weight is 435.93 g/mol, distinguishable from native erlotinib (393.44 g/mol) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [8].

Table 2: Comparative Analysis of D6 Contexts in Oncology Research

ParameterSynthetic Compound D6Isotopic Standard Erlotinib-d6
Chemical OriginDerived from Codonopsis pilosula; synthetic analog of n-D6Deuterated erlotinib (six ²H atoms)
Primary MechanismCompetes with T790M-EGFR for HSP90 binding, inducing mutant degradationServes as internal standard for bioanalytical quantification
Research ApplicationOvercomes EGFR-T790M-mediated resistance in NSCLCEnhances precision in pharmacokinetic assays
Key SpecificitySelective for L858R/T790M-EGFR mutants (IC₅₀ 3.4 μM)Biochemically identical to erlotinib; deuterium improves metabolic stability
Molecular WeightNot specified in sources435.93 g/mol

Data synthesized from [1] [2] [4]

The dual "D6" nomenclature exemplifies how context dictates compound identity: one a therapeutic candidate targeting resistance mechanisms, the other an analytical tool optimizing drug monitoring. This distinction is critical for accurate scientific communication and methodology design in translational oncology.

Properties

Product Name

Erlotinib D6

IUPAC Name

N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine

Molecular Formula

C22H17D6N3O4

Molecular Weight

399.47

InChI

InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)/i2D3,3D3

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.